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Compound Name:
6-Amino-3-bromo-2-

methylpyridine

Cat. No.: B189396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 6-Amino-3-bromo-2-
methylpyridine, a key building block in the synthesis of complex organic molecules. This

document details its chemical and physical properties, provides an experimental protocol for its

application in Suzuki-Miyaura cross-coupling reactions, and explores its significance as a

scaffold in the development of kinase inhibitors for neurological disorders. The guide is

intended to be a valuable resource for professionals in the fields of chemical synthesis and

drug discovery.

Chemical Identity and Properties
6-Amino-3-bromo-2-methylpyridine, also known as 6-Amino-3-bromo-2-picoline, is a

substituted pyridine derivative. Its unique arrangement of a bromine atom and an amino group

on the pyridine ring makes it a versatile reagent in organic synthesis.[1]

Structure:

Table 1: Physicochemical Properties of 6-Amino-3-bromo-2-methylpyridine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b189396?utm_src=pdf-interest
https://www.benchchem.com/product/b189396?utm_src=pdf-body
https://www.benchchem.com/product/b189396?utm_src=pdf-body
https://www.benchchem.com/product/b189396?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Coupling_of_6_Bromopyydin_3_amine.pdf
https://www.benchchem.com/product/b189396?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value References

CAS Number 42753-71-9

Molecular Formula C₆H₇BrN₂

Molecular Weight 187.04 g/mol

Appearance
White to light yellow or light

orange powder/crystal
[1]

Melting Point 79-84 °C

Purity ≥97%

SMILES String Cc1nc(N)ccc1Br

InChI Key
SEOZHXRTVJPQPZ-

UHFFFAOYSA-N

Applications in Organic Synthesis
The bromine atom at the 3-position and the amino group at the 6-position of the pyridine ring

are key functional groups that allow for a variety of chemical transformations. This makes 6-
Amino-3-bromo-2-methylpyridine a valuable intermediate in the synthesis of

pharmaceuticals and agrochemicals.[1] It is particularly useful in palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds and

construct complex molecular frameworks.

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling Reaction
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an arylboronic acid

with 6-Amino-3-bromo-2-methylpyridine. This reaction is fundamental in synthesizing biaryl

compounds, which are common motifs in drug candidates.

Materials:

6-Amino-3-bromo-2-methylpyridine
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Arylboronic acid

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))

Solvent (e.g., 1,4-Dioxane and water mixture)

Anhydrous sodium sulfate or magnesium sulfate

Ethyl acetate

Brine solution

Schlenk flask or similar reaction vessel

Magnetic stirrer and heating mantle

Inert gas supply (Argon or Nitrogen)

Standard laboratory glassware for workup and purification

Procedure:

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 6-Amino-3-
bromo-2-methylpyridine (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents),

and the base (2.0-3.0 equivalents).

Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling

with an inert gas (argon or nitrogen) to ensure an oxygen-free environment.

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium

catalyst (typically 2-5 mol%). Then, add the degassed solvent mixture (e.g., a 4:1 mixture of

1,4-dioxane and water) via syringe.

Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. The progress of the

reaction should be monitored by a suitable analytical technique such as Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the

reaction mixture with ethyl acetate and wash it with water or a brine solution.

Purification: Separate the organic layer and dry it over anhydrous sodium sulfate or

magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced

pressure. The crude product can then be purified by flash column chromatography on silica

gel to yield the desired coupled product.
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Experimental Workflow for Suzuki-Miyaura Coupling
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Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.
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Role in Kinase Inhibitor Development
6-Amino-3-bromo-2-methylpyridine and its derivatives are important scaffolds in the

development of kinase inhibitors. The pyridine core can effectively mimic the hinge-binding

region of ATP in the active site of kinases, while the amino group can form crucial hydrogen

bonds. The bromo substituent provides a convenient point for chemical modification through

cross-coupling reactions, allowing for the synthesis of a library of compounds to probe

structure-activity relationships.

Derivatives of the closely related 6-bromopyridin-3-amine have shown inhibitory activity against

a range of kinases, including c-Jun N-terminal kinase (JNK) and p38 MAP kinase.[2] These

kinases are implicated in signaling pathways involved in inflammation, apoptosis, and cell

proliferation, which are hallmarks of many neurological disorders.[2]
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Simplified MAP Kinase Signaling Pathway
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Caption: Inhibition of JNK and p38 MAP kinase pathways by aminopyridine derivatives.

Conclusion
6-Amino-3-bromo-2-methylpyridine is a chemical compound of significant interest to the

scientific community, particularly those in synthetic and medicinal chemistry. Its versatile

structure allows for the creation of diverse and complex molecules with potential therapeutic

applications. The provided experimental protocol for the Suzuki-Miyaura cross-coupling
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reaction serves as a practical guide for its utilization in the laboratory. Furthermore, its role as a

scaffold for kinase inhibitors highlights its importance in the ongoing search for novel

treatments for a range of diseases, including neurological disorders. This guide aims to equip

researchers with the foundational knowledge required to effectively utilize this valuable

synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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